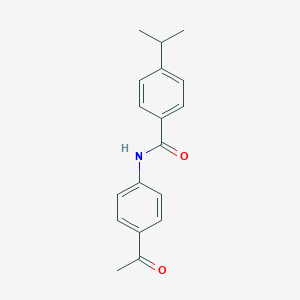
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide, also known as DMQX, is a synthetic compound that belongs to the quinoline family. DMQX has been extensively studied for its potential use in scientific research due to its ability to selectively block ionotropic glutamate receptors. In
Mécanisme D'action
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide is a competitive antagonist of ionotropic glutamate receptors, specifically AMPA and kainate receptors. By binding to the receptor site, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide prevents the binding of glutamate, which is necessary for the activation of the receptor. This results in the inhibition of synaptic transmission and the reduction of neuronal excitability.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has been shown to reduce seizure activity and protect against excitotoxicity in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide as a research tool is its selectivity for AMPA and kainate receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one limitation of 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide. One area of interest is the development of more selective and potent AMPA and kainate receptor antagonists. Another area of interest is the use of 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is interest in using 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide to study the role of glutamate in other physiological processes, such as pain and addiction.
Conclusion
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. It selectively blocks ionotropic glutamate receptors, which are important for synaptic transmission in the brain. 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has a number of biochemical and physiological effects and has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases. While there are limitations to its use in certain experiments, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide remains an important tool for studying the role of glutamate in various physiological and pathological conditions.
Méthodes De Synthèse
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methoxyaniline to form 2-(3,4-dimethoxyphenyl)quinoline. This intermediate is then reacted with phosgene and ammonia to form the final product, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has been extensively studied for its potential use as a research tool in neuroscience. It has been shown to selectively block ionotropic glutamate receptors, which are important for synaptic transmission in the brain. By blocking these receptors, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide can be used to study the role of glutamate in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.
Propriétés
Numéro CAS |
5704-24-5 |
|---|---|
Nom du produit |
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide |
Formule moléculaire |
C25H22N2O4 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O4/c1-29-18-8-6-7-17(14-18)26-25(28)20-15-22(27-21-10-5-4-9-19(20)21)16-11-12-23(30-2)24(13-16)31-3/h4-15H,1-3H3,(H,26,28) |
Clé InChI |
ANFIRYVMPAFVBM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
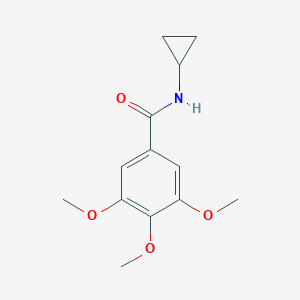

![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
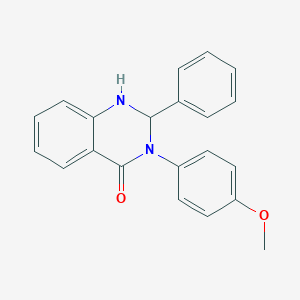

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
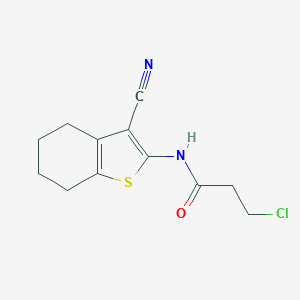
![2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B185983.png)

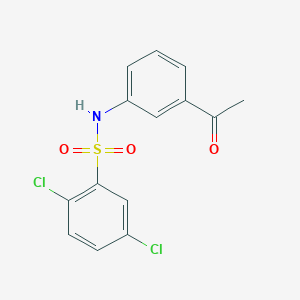
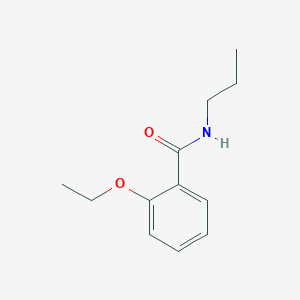
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
